molecular formula C10H13NO3S B5175130 4-ANILINOTETRAHYDRO-3-THIOPHENOL 1,1-DIOXIDE

4-ANILINOTETRAHYDRO-3-THIOPHENOL 1,1-DIOXIDE

Cat. No.: B5175130
M. Wt: 227.28 g/mol
InChI Key: LNXAOEGYXCYWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ANILINOTETRAHYDRO-3-THIOPHENOL 1,1-DIOXIDE typically involves the reaction of aniline with tetrahydrothiophene-1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its rarity and primary use in research. the general approach would involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

4-ANILINOTETRAHYDRO-3-THIOPHENOL 1,1-DIOXIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can revert the compound to its sulfide form.

Scientific Research Applications

4-ANILINOTETRAHYDRO-3-THIOPHENOL 1,1-DIOXIDE is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, although specific applications are still under research.

    Industry: Limited industrial applications due to its primary use in research, but it may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-ANILINOTETRAHYDRO-3-THIOPHENOL 1,1-DIOXIDE involves its interaction with various molecular targets. The aniline group can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The tetrahydrothiophene ring with the 1,1-dioxide group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-MORPHOLINYL)TETRAHYDRO-3-THIOPHENOL 1,1-DIOXIDE
  • 4-(BENZYLAMINO)TETRAHYDRO-3-THIOPHENOL 1,1-DIOXIDE
  • 4-CHLORO-TETRAHYDRO-3-THIOPHEN-AMINE 1,1-DIOXIDE HYDROCHLORIDE

Uniqueness

4-ANILINOTETRAHYDRO-3-THIOPHENOL 1,1-DIOXIDE is unique due to its specific combination of an aniline group and a tetrahydrothiophene ring with a 1,1-dioxide functional group. This structure imparts distinct chemical properties and reactivity, making it valuable for research purposes .

Properties

IUPAC Name

4-anilino-1,1-dioxothiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c12-10-7-15(13,14)6-9(10)11-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXAOEGYXCYWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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